molecular formula C10H20BN3O3 B13637734 [1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid

[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid

Cat. No.: B13637734
M. Wt: 241.10 g/mol
InChI Key: DVJAMEIQRSHVKC-UHFFFAOYSA-N
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Description

[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid: is a boronic acid derivative that features a unique structure incorporating two pyrrolidine rings and a boronic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium and platinum catalysts are often employed in substitution reactions involving the boronic acid moiety.

Major Products:

    Pyrrolidin-2-ones: Formed through oxidation reactions.

    Substituted Derivatives: Various substituted derivatives can be synthesized depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of [1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This interaction can disrupt key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJAMEIQRSHVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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